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Cat. No.: B058441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(-)-Vesamicol is a potent and well-characterized experimental drug that acts as a non-

competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT). Its high

affinity and specific binding to VAChT have made it an invaluable tool in neuroscience research

for studying cholinergic neurotransmission. This technical guide provides a comprehensive

overview of the structural and chemical properties of (-)-Vesamicol, including its

physicochemical characteristics, spectroscopic profile, and binding affinities. Detailed

experimental protocols for its characterization and diagrams of its mechanism of action and

experimental workflows are also presented to facilitate its application in a research and drug

development context.

Chemical and Structural Properties
(-)-Vesamicol, with the IUPAC name (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol, is a

chiral molecule with a well-defined stereochemistry that is crucial for its biological activity. The

levorotatory enantiomer, (-)-Vesamicol, is the more active form.[1]

Physicochemical Properties
The fundamental physicochemical properties of (-)-Vesamicol are summarized in the table

below, providing essential data for its handling, formulation, and experimental use.
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Property Value Reference

Chemical Formula C₁₇H₂₅NO [2]

Molecular Weight 259.39 g/mol [2]

IUPAC Name
(1R,2R)-2-(4-phenylpiperidin-

1-yl)cyclohexan-1-ol

Stereochemistry (1R,2R)-trans

CAS Number 112709-59-8

Melting Point 238.5-240.0 °C

pKa 9.0 ± 0.1

Solubility Soluble in DMSO and ethanol. [3]

Spectroscopic Properties
Detailed spectroscopic data is critical for the identification and characterization of (-)-
Vesamicol. While specific experimental spectra for the pure (-)-enantiomer are not readily

available in public databases, the expected characteristic signals based on its structure are

outlined below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum of (-)-Vesamicol is expected to show characteristic

signals for the aromatic protons of the phenyl group, the protons of the piperidine and

cyclohexane rings, and the hydroxyl proton. The chemical shifts and coupling constants of

the cyclohexyl protons would confirm the trans configuration of the substituents.

¹³C-NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon

atoms in the molecule, including the six carbons of the phenyl ring, the five carbons of the

piperidine ring, and the six carbons of the cyclohexane ring.

1.2.2. Infrared (IR) Spectroscopy
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The IR spectrum of (-)-Vesamicol is predicted to exhibit the following characteristic absorption

bands corresponding to its functional groups:

Functional Group Wavenumber (cm⁻¹) Description

O-H stretch (alcohol) ~3600-3200 (broad)
Indicates the presence of the

hydroxyl group.

C-H stretch (aromatic) ~3100-3000
Aromatic C-H bonds of the

phenyl ring.

C-H stretch (aliphatic) ~3000-2850

Aliphatic C-H bonds of the

piperidine and cyclohexane

rings.

C=C stretch (aromatic) ~1600 and ~1450
Aromatic ring skeletal

vibrations.

C-N stretch (amine) ~1250-1020
Stretching vibration of the

tertiary amine.

C-O stretch (alcohol) ~1260-1000
Stretching vibration of the

alcohol C-O bond.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of (-)-Vesamicol is expected to show a molecular ion

peak ([M]⁺) at m/z 259. The fragmentation pattern would likely involve the loss of a water

molecule from the molecular ion, followed by characteristic cleavages of the piperidine and

cyclohexane rings.

Biological Activity and Binding Profile
(-)-Vesamicol's primary mechanism of action is the inhibition of the vesicular acetylcholine

transporter (VAChT).[2] This transporter is responsible for the uptake of newly synthesized

acetylcholine from the cytoplasm into synaptic vesicles, a crucial step for subsequent

neurotransmitter release.[2] By blocking VAChT, (-)-Vesamicol leads to a depletion of

acetylcholine in synaptic vesicles, thereby reducing cholinergic neurotransmission.[2]
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Binding Affinity for VAChT and Sigma Receptors
(-)-Vesamicol exhibits high affinity for VAChT. However, it is also known to bind to sigma (σ)

receptors, which can be a confounding factor in its experimental use. The binding affinities are

summarized below.

Target Binding Affinity (Ki or IC₅₀) Reference

Vesicular Acetylcholine

Transporter (VAChT)
2 nM (Ki) [3][4]

14.7 ± 1.5 nM (IC₅₀) [3]

75 nM (IC₅₀) [3]

Sigma-1 (σ₁) Receptor 26 nM (Ki) [4]

Sigma-2 (σ₂) Receptor 34 nM (Ki) [4]

Experimental Protocols
Radioligand Binding Assay for VAChT
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the vesicular acetylcholine transporter (VAChT) using [³H]-(-)-Vesamicol.

Materials:

Membrane Preparation: Homogenates of cells or tissues expressing VAChT (e.g., PC12

cells, rat striatum).

Radioligand: [³H]-(-)-Vesamicol.

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: High concentration of unlabeled (-)-Vesamicol (e.g., 10 µM).

Test Compounds: Compounds to be assayed for their affinity to VAChT.
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Glass Fiber Filters

Scintillation Cocktail

Scintillation Counter

Procedure:

Membrane Preparation:

Homogenize the tissue or cells in ice-cold lysis buffer.

Centrifuge the homogenate to pellet the membranes.

Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.

Determine the protein concentration of the membrane preparation.

Assay Setup:

In a 96-well plate, add the following to each well in triplicate:

Total Binding: Membrane preparation, [³H]-(-)-Vesamicol, and binding buffer.

Non-specific Binding: Membrane preparation, [³H]-(-)-Vesamicol, and a high

concentration of unlabeled (-)-Vesamicol.

Competitive Binding: Membrane preparation, [³H]-(-)-Vesamicol, and varying

concentrations of the test compound.

Incubation:

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow

binding to reach equilibrium.

Filtration:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the test compound concentration.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Caption: Mechanism of action of (-)-Vesamicol in the presynaptic terminal.
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Click to download full resolution via product page

Caption: Workflow for a VAChT radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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